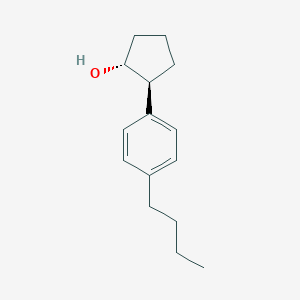

trans-2-(4-Butylphenyl)cyclopentanol

Description

trans-2-(4-Butylphenyl)cyclopentanol (CAS: 42144-18-3) is a cyclopentanol derivative featuring a trans-configuration hydroxyl group at the C2 position of the cyclopentane ring and a 4-butylphenyl substituent. Its molecular formula is C₁₅H₂₂O, with a molecular weight of 218.33 g/mol . Cyclopentanols, in general, are critical intermediates in pharmaceuticals, fragrances, and environmental remediation technologies due to their ability to form hydrogen bonds and participate in stereoselective reactions .

The synthesis of this compound typically involves asymmetric hydrogenation or catalytic rearrangement of substituted cyclopentanones. For example, iridium-based catalysts with chiral ligands (e.g., spiropyridine–aminophosphine) have achieved high enantioselectivity (>99% ee) and trans/cis ratios (>99:1) in related cyclopentanol derivatives .

Properties

IUPAC Name |

(1R,2S)-2-(4-butylphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-5-12-8-10-13(11-9-12)14-6-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPHRRCKIFUZCE-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Butylphenyl)cyclopentanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation-rearrangement of biomass-derived furfural . This method utilizes ruthenium-molybdenum bimetallic catalysts to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(4-Butylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentanol ring or the phenyl group are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of halogenated cyclopentanol derivatives.

Scientific Research Applications

Chemistry: trans-2-(4-Butylphenyl)cyclopentanol is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which trans-2-(4-Butylphenyl)cyclopentanol exerts its effects depends on its interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological outcomes. The exact pathways involved can vary depending on the context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Key Observations:

- Alkyl Chain Length : Longer alkyl chains (e.g., butyl vs. propyl) increase hydrophobicity and molecular weight, affecting solubility and surfactant behavior .

- Halogen Substituents : Bromo and fluoro groups enhance electrophilicity, making these derivatives useful in Suzuki-Miyaura couplings or as intermediates in drug synthesis .

- Electronic Effects: Electron-donating groups (e.g., dimethylamino) improve stability in photochemical reactions, whereas electron-withdrawing groups (e.g., fluoro) accelerate nucleophilic substitutions .

Research Findings and Challenges

- Solubility Modulation: Cyclopentanol’s efficacy in PAH solubilization depends on substituent hydrophobicity. For instance, butylphenyl derivatives may outperform propyl analogs in stabilizing β-cyclodextrin complexes .

- Catalytic Limitations : While iridium catalysts achieve high stereoselectivity, their cost and sensitivity to air/moisture limit scalability. Alternative rhodium or ruthenium systems are under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.